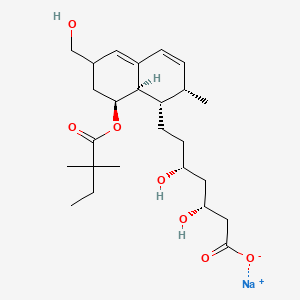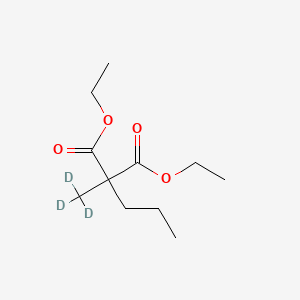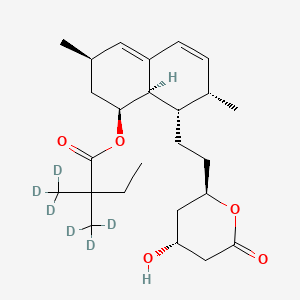
6'-Hydroxymethyl Simvastatin Acid Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Hydroxymethyl Simvastatin Acid Sodium Salt: is a metabolite of Simvastatin, a widely used statin medication. It is known for its role in lipid-lowering therapies and is primarily used in research settings. The compound has the molecular formula C25H39NaO7 and a molecular weight of 474.56 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Hydroxymethyl Simvastatin Acid Sodium Salt involves the hydroxylation of Simvastatin. This process typically requires specific catalysts and controlled reaction conditions to ensure the selective hydroxylation at the 6’ position. The reaction is usually carried out in an organic solvent such as methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is often produced in a desiccated form and stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: 6’-Hydroxymethyl Simvastatin Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6’ position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6’-Hydroxymethyl Simvastatin Acid Sodium Salt is extensively used in scientific research, particularly in the fields of:
Chemistry: As a reference standard for analytical methods and in the study of statin metabolism.
Biology: To investigate the biological effects of statin metabolites.
Medicine: In the development of new lipid-lowering therapies and to understand the pharmacokinetics of statins.
Industry: Used in pharmaceutical testing and quality control.
Mecanismo De Acción
The mechanism of action of 6’-Hydroxymethyl Simvastatin Acid Sodium Salt is similar to that of Simvastatin. It inhibits the enzyme hydroxymethylglutaryl-coenzyme A reductase , which is crucial in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .
Comparación Con Compuestos Similares
Simvastatin: The parent compound from which 6’-Hydroxymethyl Simvastatin Acid Sodium Salt is derived.
Atorvastatin: Another statin with a similar mechanism of action but different chemical structure.
Lovastatin: A naturally occurring statin with a similar structure and function.
Uniqueness: 6’-Hydroxymethyl Simvastatin Acid Sodium Salt is unique due to its specific hydroxylation at the 6’ position, which provides distinct metabolic and pharmacokinetic properties compared to other statins. This uniqueness makes it valuable in research to understand the detailed metabolic pathways and effects of statins .
Propiedades
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2S,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O7.Na/c1-5-25(3,4)24(31)32-21-11-16(14-26)10-17-7-6-15(2)20(23(17)21)9-8-18(27)12-19(28)13-22(29)30;/h6-7,10,15-16,18-21,23,26-28H,5,8-9,11-14H2,1-4H3,(H,29,30);/q;+1/p-1/t15-,16?,18+,19+,20-,21-,23-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAZZPBMZAGLFJ-KYBYJIBGSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)CO.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1CC(C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)CO.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NaO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662019 |
Source


|
| Record name | Sodium (3R,5R)-7-[(1S,2S,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134452-13-4 |
Source


|
| Record name | Sodium (3R,5R)-7-[(1S,2S,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide](/img/structure/B562265.png)



![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B562272.png)
![benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate](/img/structure/B562273.png)

![4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt](/img/structure/B562276.png)



![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-4,5-diol](/img/structure/B562284.png)

